

# Spectroscopic Data of (S)-(-)-1-Phenethylamine: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenethylamine	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-(-)-**1-phenethylamine**. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, alongside detailed experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for (S)-(-)-1-phenethylamine.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20-7.40	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
4.15	q	1H	Methine (CH)
1.55	S	2H	Amine (NH <sub>2</sub> )
1.35	d	3H	Methyl (CH₃)

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.



#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
145.8	Aromatic (C-ipso)
128.5	Aromatic (CH)
127.0	Aromatic (CH)
126.2	Aromatic (CH)
51.2	Methine (CH)
25.6	Methyl (CH₃)

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360, 3280	Strong, Broad	N-H Stretch (Amine)
3080, 3060, 3020	Medium	C-H Stretch (Aromatic)
2960, 2920, 2850	Medium	C-H Stretch (Aliphatic)
1600, 1490, 1450	Medium to Strong	C=C Stretch (Aromatic Ring)
1370	Medium	C-H Bend (CH₃)
760, 700	Strong	C-H Bend (Aromatic, Monosubstituted)

Sample preparation: Neat liquid film between NaCl plates.

# **Mass Spectrometry (MS)**



m/z	Relative Intensity (%)	Assignment
121	30	[M]+ (Molecular Ion)
106	100	[M-CH₃] <sup>+</sup>
79	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV.

# **Experimental Protocols**

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

#### Sample Preparation:

- Approximately 10-20 mg of (S)-(-)-1-phenethylamine was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[1]
- The solution was transferred to a 5 mm NMR tube.[1]
- The NMR tube was capped and carefully inverted several times to ensure a homogenous solution.

#### Data Acquisition:

- The NMR spectra were acquired on a 400 MHz spectrometer.
- The magnetic field was locked using the deuterium signal from the CDCl3 solvent.[1]
- Shimming was performed to optimize the magnetic field homogeneity.[1]
- For <sup>1</sup>H NMR, the spectral width was set to encompass all proton signals, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio.



 For <sup>13</sup>C NMR, a proton-decoupled experiment was performed with a sufficient number of scans to obtain a high-quality spectrum.[2]

# Infrared (IR) Spectroscopy

#### Sample Preparation:

- A drop of neat (undiluted) (S)-(-)-1-phenethylamine was placed on the surface of a polished sodium chloride (NaCl) salt plate.[3][4]
- A second NaCl plate was carefully placed on top to create a thin liquid film between the plates.[3]

#### Data Acquisition:

- A background spectrum of the empty spectrometer was collected to account for atmospheric
   CO<sub>2</sub> and H<sub>2</sub>O.[5][6]
- The prepared salt plates were mounted in the sample holder of the FT-IR spectrometer.
- The sample spectrum was acquired by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum was recorded in the range of 4000-600 cm<sup>-1</sup>.

# **Mass Spectrometry (MS)**

Sample Introduction and Ionization:

- A dilute solution of (S)-(-)-1-phenethylamine in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
- The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
- Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV. [7]

#### Data Acquisition:



- The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and major fragment ions.
- The resulting mass spectrum was recorded, showing the relative abundance of each ion.

# **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(-)-**1-phenethylamine**.

# Sample Preparation Pure (S)-(-)-1-Phenethylamine Dissolve in CDCl3 Prepare Neat Liquid Film Dilute in Volatile Solvent Data Acquisition FT-IR Spectrometer (H & 13C) Data Analysis & Interpretation Chemical Shifts & Coupling Characteristic Absorptions Molecular Ion & Fragmentation

Spectroscopic Analysis Workflow for (S)-(-)-1-Phenethylamine

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Caption: Workflow of Spectroscopic Analysis.



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